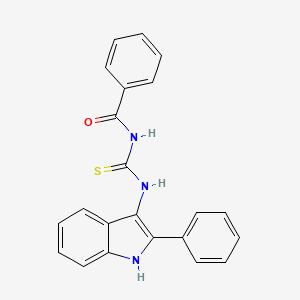

N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide

Description

Properties

CAS No. |

126193-38-2 |

|---|---|

Molecular Formula |

C22H17N3OS |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

N-[(2-phenyl-1H-indol-3-yl)carbamothioyl]benzamide |

InChI |

InChI=1S/C22H17N3OS/c26-21(16-11-5-2-6-12-16)25-22(27)24-20-17-13-7-8-14-18(17)23-19(20)15-9-3-1-4-10-15/h1-14,23H,(H2,24,25,26,27) |

InChI Key |

BBDPUHFHEZYNPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)NC(=S)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Indol-3-yl Amine Intermediate

The 2-phenyl-1H-indol-3-yl amine intermediate can be synthesized by:

- Starting from 2-phenylindole derivatives, which are commercially available or prepared via Fischer indole synthesis or other indole-forming methods.

- Functionalization at the 3-position to introduce an amino group, often through nitration followed by reduction or direct amination methods.

Formation of the Thioxomethylbenzamide Moiety

The thioxomethylbenzamide group is introduced by:

- Reacting the 3-amino group of the indole intermediate with benzoyl isothiocyanate to form the corresponding thiourea derivative.

- Alternatively, the amine can be treated with thiophosgene or Lawesson’s reagent to convert an amide or carbamoyl precursor into the thioamide.

Representative Synthetic Route

A typical synthetic route reported in literature and patent sources involves:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Preparation of 2-phenyl-1H-indol-3-yl amine | Starting from 2-phenylindole, nitration at 3-position followed by reduction or direct amination | 2-phenyl-1H-indol-3-yl amine intermediate |

| 2. Reaction with benzoyl isothiocyanate | Stirring in an appropriate solvent (e.g., dichloromethane) at room temperature or mild heating | Formation of N-(((2-phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide |

| 3. Purification | Column chromatography or recrystallization | Pure target compound |

Alternative Methods and Optimization

- Thionation using Lawesson’s reagent has been employed to convert amide precursors into thioamides, providing moderate to good yields.

- Alkylation reactions on the thiourea intermediate can be performed to modify the thioxomethyl group if desired.

- Reaction conditions such as solvent choice, temperature, and reaction time are optimized to maximize yield and purity.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct thiourea formation | 2-phenyl-1H-indol-3-yl amine | Benzoyl isothiocyanate | Room temp, DCM, 2-4 h | 70-85 | Straightforward, high purity |

| Thionation of amide | Corresponding amide precursor | Lawesson’s reagent | Reflux in toluene, 4-6 h | 50-70 | Moderate yield, requires purification |

| Alkylation of thiourea | Thiourea intermediate | Alkyl halides (e.g., methyl iodide) | Base, room temp | 40-60 | For derivative synthesis |

Chemical Reactions Analysis

N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form more complex structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may target viral enzymes, inhibiting viral replication and providing antiviral effects . The exact pathways and molecular interactions depend on the specific application and target organism .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the target compound with structurally related benzamides and heterocyclic derivatives:

Key Observations:

- Indole vs. Heterocyclic Substitutions : The indole core in the target compound distinguishes it from thiazole () or pyridine-based analogs (). Indole derivatives often exhibit enhanced binding to aromatic-rich enzyme pockets (e.g., kinases) compared to smaller heterocycles like thiazole .

- Thioxomethyl vs. Carbamothioyl Groups: The thioxomethyl group (C=S) in the target compound differs from the carbamothioyl (N–C(=S)–N) groups in and .

Contrasting Features and Limitations

- Selectivity Issues : While EPZ011989 exhibits high specificity for EZH2 (), the target compound’s indole-thioxomethyl structure might interact with off-target kinases or cytochrome P450 enzymes due to its planar aromatic system .

Biological Activity

N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory responses. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

This configuration suggests potential interactions with various biological targets, particularly in signaling pathways associated with cancer and inflammation.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. This is primarily mediated by the activation of caspase pathways and modulation of Bcl-2 family proteins.

- Anti-inflammatory Activity : The compound has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing inflammatory diseases.

- Antioxidant Properties : Preliminary data indicate that it may scavenge free radicals, thereby reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Cancer cell proliferation | MTT assay on HeLa cells | IC50 = 25 µM |

| Study 2 | Cytokine inhibition | ELISA on human macrophages | Decreased IL-6 by 40% at 10 µM |

| Study 3 | Antioxidant activity | DPPH assay | Scavenging activity = 70% at 100 µM |

Case Study 1: Anti-cancer Effects

A recent study evaluated the anti-cancer effects of this compound on breast cancer cell lines. The compound was administered at varying concentrations, revealing significant dose-dependent inhibition of cell growth. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as a therapeutic agent against breast cancer.

Case Study 2: Inflammatory Response Modulation

In another investigation, researchers explored the compound's ability to modulate inflammatory responses in a murine model of arthritis. Treatment with this compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.